[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate
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Overview
Description
3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-3-Deaza-arabinouridine is a purine nucleoside analog known for its broad antitumor activity.
Preparation Methods
The synthesis of 3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-3-Deaza-arabinouridine involves several steps. One common method includes the nucleobase anion glycosylation of 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 3,5-di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide. This reaction exclusively yields the β-D-anomer, which is then deblocked, aminated at C(4), and selectively deaminated at C(2) to produce the desired compound .
Chemical Reactions Analysis
3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-3-Deaza-arabinouridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-3-Deaza-arabinouridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is employed in studies related to DNA and RNA synthesis.
Industry: Its antiviral properties make it valuable in the development of antiviral drugs.
Mechanism of Action
The mechanism of action of 3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-3-Deaza-arabinouridine involves its incorporation into DNA, leading to the inhibition of DNA synthesis. This compound targets the DNA polymerase enzyme, thereby preventing the replication of cancer cells and viruses. The fluorine atom in the sugar moiety shifts the sugar conformation, increasing the hydrophobicity and polarizability of the nucleobases .
Comparison with Similar Compounds
3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-3-Deaza-arabinouridine can be compared with other similar compounds such as:
- 3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-2’-methyluridine
- 3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-5-methyl-beta-D-arabinouridine
These compounds share similar structural features but differ in their specific substitutions and biological activities. The unique fluorine substitution in 3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-3-Deaza-arabinouridine enhances its antitumor and antiviral properties, making it a valuable compound in medicinal research.
Properties
Molecular Formula |
C24H20FNO7 |
---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C24H20FNO7/c25-20-21(33-24(30)16-9-5-2-6-10-16)18(14-31-23(29)15-7-3-1-4-8-15)32-22(20)26-12-11-17(27)13-19(26)28/h1-13,18,20-22,27H,14H2/t18-,20+,21-,22-/m1/s1 |
InChI Key |
FAZHMOZUSKCYDW-FVTFTPSCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=CC(=CC3=O)O)F)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=CC3=O)O)F)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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